molecular formula C14H21ClN4O2 B13299447 3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione

3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B13299447
M. Wt: 312.79 g/mol
InChI Key: DHKXEKFKILYXDM-UHFFFAOYSA-N
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Description

3,7-Dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the alkylation of a purine derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the purine, followed by the addition of butyl halides to introduce the butyl groups at positions 3 and 7. The chloromethyl group is then introduced via a chloromethylation reaction, which may involve reagents like chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted purine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine diones, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

3,7-Dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3,7-Dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl groups and a chloromethyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

3,7-dibutyl-8-(chloromethyl)purine-2,6-dione

InChI

InChI=1S/C14H21ClN4O2/c1-3-5-7-18-10(9-15)16-12-11(18)13(20)17-14(21)19(12)8-6-4-2/h3-9H2,1-2H3,(H,17,20,21)

InChI Key

DHKXEKFKILYXDM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)NC(=O)N2CCCC)CCl

Origin of Product

United States

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